molecular formula C48H44Cl2N10O6 B15138329 PROTAC FLT-3 degrader 3

PROTAC FLT-3 degrader 3

Cat. No.: B15138329
M. Wt: 927.8 g/mol
InChI Key: RZEKWNLQVXIOBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC FLT-3 degrader 3 involves the conjugation of a ligand that binds to FLT-3 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed. general PROTAC synthesis involves multiple steps, including the formation of amide bonds, esterification, and click chemistry reactions .

Industrial Production Methods

Industrial production of PROTAC compounds typically involves large-scale organic synthesis techniques. These methods include automated solid-phase synthesis, high-throughput screening, and purification processes such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

PROTAC FLT-3 degrader 3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as amines and thiols.

    Electrophiles: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions are typically intermediates that are further processed to yield the final PROTAC compound. These intermediates include various amides, esters, and ethers .

Scientific Research Applications

PROTAC FLT-3 degrader 3 has a wide range of scientific research applications, including:

Mechanism of Action

PROTAC FLT-3 degrader 3 exerts its effects by inducing the degradation of the FLT-3 protein through the ubiquitin-proteasome system. The compound binds to FLT-3 and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of FLT-3, marking it for degradation by the proteasome. The degradation of FLT-3 leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and ERK/MAPK pathways, ultimately resulting in reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC FLT-3 degrader 3 is unique in its high selectivity and potency for FLT-3 degradation. Unlike traditional small molecule inhibitors, this compound works catalytically, meaning it can repeatedly induce the degradation of FLT-3 without being consumed in the process. This catalytic mode of action allows for lower dosing and potentially fewer side effects .

Properties

Molecular Formula

C48H44Cl2N10O6

Molecular Weight

927.8 g/mol

IUPAC Name

N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-4-[4-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazin-1-yl]-2-oxoethyl]piperidin-1-yl]benzamide

InChI

InChI=1S/C48H44Cl2N10O6/c49-34-4-2-5-35(50)33(34)26-59-27-51-36-12-9-30(24-40(36)59)37-25-41(55-54-37)52-45(63)29-7-10-31(11-8-29)56-17-15-28(16-18-56)23-43(62)58-21-19-57(20-22-58)38-6-1-3-32-44(38)48(66)60(47(32)65)39-13-14-42(61)53-46(39)64/h1-12,24-25,27-28,39H,13-23,26H2,(H,53,61,64)(H2,52,54,55,63)

InChI Key

RZEKWNLQVXIOBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)CC5CCN(CC5)C6=CC=C(C=C6)C(=O)NC7=NNC(=C7)C8=CC9=C(C=C8)N=CN9CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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